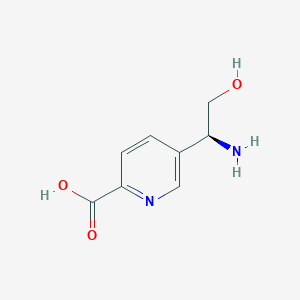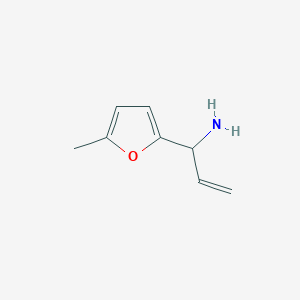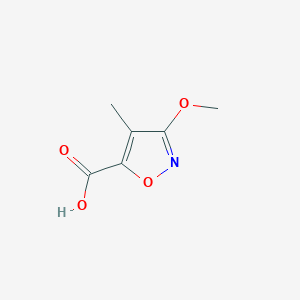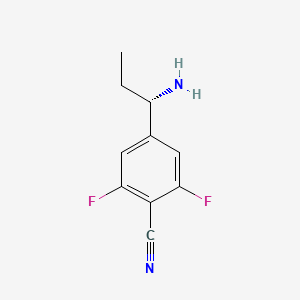![molecular formula C9H5FN6 B13051511 1-(5-Fluoropyrimidin-2-YL)-1H-[1,2,3]triazolo[4,5-C]pyridine](/img/structure/B13051511.png)
1-(5-Fluoropyrimidin-2-YL)-1H-[1,2,3]triazolo[4,5-C]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Fluoropyrimidin-2-YL)-1H-[1,2,3]triazolo[4,5-C]pyridine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a fluorine atom and a triazolopyridine moiety. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a valuable subject of study for various scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Fluoropyrimidin-2-YL)-1H-[1,2,3]triazolo[4,5-C]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 5-fluoropyrimidine-2-amine with an alkyne in the presence of a copper catalyst to form the triazole ring. This is followed by the annulation of the pyridine ring to complete the synthesis. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and temperatures ranging from 80°C to 120°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for scaling up the synthesis while maintaining product purity and consistency .
化学反应分析
Types of Reactions
1-(5-Fluoropyrimidin-2-YL)-1H-[1,2,3]triazolo[4,5-C]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; temperatures ranging from 25°C to 80°C.
Reduction: Sodium borohydride, lithium aluminum hydride; temperatures ranging from 0°C to 25°C.
Substitution: Nucleophiles such as amines, thiols, or alkoxides; solvents like ethanol or acetonitrile; temperatures ranging from 25°C to 100°C.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound. These products can exhibit different chemical and biological properties, making them valuable for further research and development .
科学研究应用
1-(5-Fluoropyrimidin-2-YL)-1H-[1,2,3]triazolo[4,5-C]pyridine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: In biological research, the compound is studied for its potential as a biochemical probe.
Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent.
Industry: In the industrial sector, the compound is used in the development of new materials and chemical products. Its unique properties make it suitable for applications in fields such as agrochemicals and specialty chemicals.
作用机制
The mechanism of action of 1-(5-Fluoropyrimidin-2-YL)-1H-[1,2,3]triazolo[4,5-C]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting signal transduction pathways involved in cell proliferation and survival. The precise molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
1-(5-Fluoropyrimidin-2-YL)-1H-[1,2,3]triazolo[4,5-C]pyridine can be compared with other similar compounds, such as:
1-(5-Chloropyrimidin-2-YL)-1H-[1,2,3]triazolo[4,5-C]pyridine: This compound has a chlorine atom instead of fluorine, which can lead to different chemical reactivity and biological activity.
1-(5-Methylpyrimidin-2-YL)-1H-[1,2,3]triazolo[4,5-C]pyridine: The presence of a methyl group can affect the compound’s lipophilicity and metabolic stability.
1-(5-Bromopyrimidin-2-YL)-1H-[1,2,3]triazolo[4,5-C]pyridine: The bromine-substituted analog may exhibit different pharmacokinetic properties and binding affinities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to certain targets, making it a valuable compound for various applications.
属性
分子式 |
C9H5FN6 |
|---|---|
分子量 |
216.17 g/mol |
IUPAC 名称 |
1-(5-fluoropyrimidin-2-yl)triazolo[4,5-c]pyridine |
InChI |
InChI=1S/C9H5FN6/c10-6-3-12-9(13-4-6)16-8-1-2-11-5-7(8)14-15-16/h1-5H |
InChI 键 |
JNEJTXTWYZWFQD-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=CC2=C1N(N=N2)C3=NC=C(C=N3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![3-[(2-benzoyl-3-oxo-3-phenylprop-1-en-1-yl)amino]-7-methyl-2H,5H-pyrano[4,3-b]pyran-2,5-dione](/img/structure/B13051472.png)






